Trimethyltetradecylammonium hydroxide
Description
Overview of Quaternary Ammonium (B1175870) Compounds in Chemical Science
Quaternary ammonium compounds (QACs) are a diverse class of organic salts with the general formula [NR₄]⁺X⁻, where R represents alkyl or aryl groups. ijnnonline.net A key characteristic of QACs is the presence of a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge, regardless of the pH of the solution. ijnnonline.net This permanent cationic nature is a defining feature that distinguishes them from primary, secondary, and tertiary ammonium cations. ijnnonline.net
In chemical science, QACs are recognized for their versatility and are employed in a wide array of applications. They are widely known for their use as surfactants, disinfectants, and phase-transfer catalysts. ijnnonline.net Their molecular structure, which combines a hydrophilic cationic head with hydrophobic organic tails, allows them to modify the surface tension between different phases, making them effective cleaning and emulsifying agents. researchgate.net
The applications of QACs have expanded significantly with advancements in various scientific disciplines. In materials science, they are used as structure-directing agents in the synthesis of porous materials like zeolites. nih.gov In the field of biotechnology, certain QACs are utilized for the isolation and purification of DNA and RNA. researchgate.net
Significance of Long-Chain Quaternary Ammonium Hydroxides in Advanced Materials and Catalysis Research
Long-chain quaternary ammonium hydroxides (LC-QAHs) represent a specific subgroup of QACs characterized by the presence of at least one long alkyl chain attached to the nitrogen atom. This structural feature is pivotal to their function in advanced materials and catalysis research. The extended alkyl chain enhances their surface activity and provides a significant hydrophobic component, which is crucial for their role as structure-directing agents or templates in the synthesis of mesoporous and nanoporous materials.
In the synthesis of advanced materials, LC-QAHs can self-assemble into micelles or other ordered structures in solution. These aggregates then serve as templates around which inorganic precursors can hydrolyze and condense, leading to the formation of materials with highly controlled pore sizes and structures. core.ac.uk This templating effect is fundamental to the creation of materials with high surface areas and specific catalytic properties.
In the realm of catalysis, LC-QAHs can act as phase-transfer catalysts, facilitating the reaction between reactants located in different immiscible phases. researchgate.net The lipophilic long alkyl chain allows the cation to be soluble in organic phases, while the hydroxide (B78521) anion can participate in reactions in the aqueous phase. Furthermore, some studies have explored the catalytic activity of quaternary ammonium hydroxides themselves in reactions such as the cycloaddition of CO₂ to epoxides. rsc.org
A study on the synthesis and properties of a series of long-chain quaternary ammonium hydroxides demonstrated that they exhibit lower critical micelle concentrations (CMC) compared to conventional quaternary ammonium surfactants. rsc.org This indicates a greater tendency to form micelles, which is a desirable property for templating applications. The same study also reported that these compounds yield high pH values in aqueous solutions, confirming their nature as strong bases. rsc.org
Scope and Research Focus on Trimethyltetradecylammonium (B159623) Hydroxide
The primary focus of this article is the chemical compound Trimethyltetradecylammonium hydroxide. The scope is strictly limited to an academic and research-oriented discussion of this specific molecule. The subsequent sections will delve into the known properties and the limited, publicly available research findings concerning its application in the fields of advanced materials and catalysis.
While extensive research exists for other quaternary ammonium hydroxides with shorter alkyl chains, such as tetramethylammonium (B1211777) hydroxide (TMAH) and tetraethylammonium (B1195904) hydroxide (TEAOH), as structure-directing agents in zeolite synthesis, specific and detailed research on this compound in these applications is not as prevalent in the currently available scientific literature. ijnnonline.netresearchgate.netresearchgate.net This article will present the available data for this compound and, where applicable, draw parallels to the well-documented roles of similar long-chain quaternary ammonium compounds to infer its potential applications and areas for future research.
Properties
IUPAC Name |
trimethyl(tetradecyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNHCZHNVOCMHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233969 | |
| Record name | Trimethyltetradecylammonium hydroxide | |
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Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84927-25-3 | |
| Record name | Tetradecyltrimethylammonium hydroxide | |
| Source | CAS Common Chemistry | |
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| Record name | Trimethyltetradecylammonium hydroxide | |
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| Record name | Trimethyltetradecylammonium hydroxide | |
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| Record name | Trimethyltetradecylammonium hydroxide | |
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| Record name | Trimethyltetradecylammonium hydroxide | |
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Synthetic Methodologies and Chemical Transformations of Trimethyltetradecylammonium Hydroxide
Established Synthetic Pathways for Trimethyltetradecylammonium (B159623) Hydroxide (B78521)
The industrial production of Trimethyltetradecylammonium hydroxide relies on several well-established synthetic routes. These pathways typically begin with a halide precursor, which is then converted to the hydroxide form through various techniques of counterion exchange. The choice of method often depends on the desired purity of the final product and economic considerations.
One of the most common and effective methods for producing high-purity this compound is through the use of anion exchange resins. googleapis.comresearchgate.net This technique is predicated on the exchange of halide anions from a precursor salt with hydroxide ions from a specially prepared resin.
The process begins with a strong base anion exchange resin, typically a polystyrene-based polymer with quaternary ammonium (B1175870) functional groups. This resin is "activated" or "regenerated" by treating it with a strong base solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). google.com This step replaces the existing anions on the resin (often chloride) with hydroxide ions. A crucial subsequent step involves thoroughly washing the resin with deionized water to remove any residual metal ions (Na⁺, K⁺), which is critical for high-purity applications. google.com
Once the resin is in the hydroxide (OH⁻) form, a solution of the halide precursor, Trimethyltetradecylammonium bromide, is passed through the resin column. researchgate.net As the solution flows through, the bromide ions (Br⁻) are attracted to and retained by the resin, while the hydroxide ions are released, pairing with the Trimethyltetradecylammonium cations to form the desired product in the effluent. google.com This method is highly efficient for producing a metal-ion-free quaternary ammonium hydroxide solution. google.com
Table 1: Anion Exchange Resin Synthesis Process
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1. Resin Regeneration | Treatment of a strong base anion exchange resin to convert it to the hydroxide form. | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | To load the resin with hydroxide ions. |
| 2. Resin Rinsing | Washing the regenerated resin with deionized water. | Deionized Water | To remove residual metal cations (e.g., Na⁺, K⁺) and excess base. |
| 3. Ion Exchange | Passing a solution of the halide precursor through the hydroxide-form resin. | Trimethyltetradecylammonium bromide | To exchange bromide (Br⁻) anions for hydroxide (OH⁻) anions. |
This pathway is a two-stage process that first creates the quaternary ammonium cation and then performs a counterion exchange.
The initial step is a direct alkylation known as the Menschutkin reaction, a bimolecular nucleophilic substitution (Sɴ2) process. nih.gov In this reaction, a tertiary amine, N,N-dimethyltetradecylamine, acts as the nucleophile, attacking an alkylating agent. For this compound, the typical alkylating agent is a methyl halide, such as methyl bromide or methyl iodide. libretexts.org This reaction forms the quaternary ammonium halide salt, Trimethyltetradecylammonium bromide. nih.gov
Following the synthesis and purification of the quaternary ammonium halide, a subsequent counterion exchange is performed to replace the halide anion with a hydroxide anion. This second stage is often accomplished using the anion exchange resin method described previously (Section 2.1.1). libretexts.org Alternatively, the exchange can be carried out by reacting the halide salt with silver oxide (Ag₂O). The silver halide precipitates, leaving the quaternary ammonium hydroxide in solution. However, due to the high cost of silver, this method is less common in large-scale industrial production.
For applications demanding exceptionally high purity and low halide content, several specialized procedures are employed. While the term "neutralization" can apply to various reactions, in this context, it refers to methods that remove salt byproducts or use electrochemical means to generate the hydroxide.
One approach involves dissolving the quaternary ammonium halide precursor in an organic solvent where an inorganic base like NaOH or KOH is also present but the resulting inorganic salt (e.g., NaBr, KBr) is insoluble. google.com The reaction causes the inorganic halide salt to precipitate, which can then be filtered off. However, this method's effectiveness is limited by the solubilities of the reactants and products in the chosen solvent, and it can result in residual halide and metal ion contamination in the final product. google.com
A more advanced and effective method for achieving high purity is bipolar membrane electrodialysis (BMED). researchgate.net This process uses an electric potential to drive ion separation across specialized ion-exchange membranes. In a BMED system, water molecules are split at the bipolar membrane interface to produce H⁺ and OH⁻ ions. The OH⁻ ions are transported across an anion exchange membrane into the quaternary ammonium halide solution, where they replace the halide ions, while the cations (like Na⁺) and the displaced halide ions (Br⁻) are removed in separate streams. This technology avoids the addition of chemical reagents to the product stream, thereby producing a very high-purity quaternary ammonium hydroxide solution. researchgate.net
Reaction Conditions and Optimization in Synthesis
The efficiency, yield, and purity of this compound synthesis are highly dependent on the precise control of reaction conditions. Optimizing parameters such as solvent systems, temperature, and pressure is crucial for successful and scalable production.
The choice of solvent plays a critical role in both the alkylation and ion-exchange stages of synthesis.
During the initial alkylation (Menschutkin reaction), the solvent must effectively solvate the reactants and reduce the viscosity of the mixture, particularly since long-chain amines and their resulting quaternary salts can be highly viscous or solid at room temperature. google.com Lower alkyl alcohols, such as isopropyl alcohol, are frequently used for this purpose. google.com The polarity of the solvent influences the reaction rate. Moreover, using solvents with a relatively low dielectric constant can sometimes be advantageous; in certain cases, the charged quaternary ammonium salt product may precipitate directly from the solution, simplifying its purification and separation from unreacted starting materials. nih.gov In some modern processes, non-toxic, low-volatility diluents like fatty acid triglycerides are explored as greener alternatives to volatile organic solvents. google.com
For the anion-exchange step, the precursor salt is dissolved in a solvent, which can include lower alcohols, ethers, or hydrocarbons, before being introduced to the resin. google.com The solvent ensures the salt is fully dissociated, allowing for efficient ion exchange to occur on the resin's surface.
Table 2: Influence of Solvent Choice on Quaternary Ammonium Salt Synthesis
| Solvent Type | Example(s) | Role in Synthesis | Potential Outcome |
|---|---|---|---|
| Polar Protic | Isopropyl Alcohol | Solvates reactants/products, reduces viscosity. | Good yields, but requires downstream solvent removal. google.com |
| Low Dielectric | Chloroform (B151607), Hexane (B92381) | Can cause product precipitation. | Simplified purification, potentially higher purity of isolated intermediate. nih.gov |
| Low-Volatility | Fatty Acid Triglycerides | Acts as a non-toxic liquid reaction vehicle. | Reduced VOC emissions, improved process safety. google.com |
Temperature is a critical parameter that must be carefully controlled throughout the synthesis. For the alkylation reaction, temperatures can range broadly from approximately 10°C to over 150°C, depending on the specific reactants and solvent system. google.comgoogle.com A common range for achieving good yields with typical alkyl halides is between 80°C and 105°C. google.com The temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions or decomposition of the reactants or products.
Once the this compound is formed, temperature control becomes even more critical. Quaternary ammonium hydroxides can undergo thermal decomposition, most notably through the Hofmann elimination reaction, at elevated temperatures (typically 100-200°C). libretexts.org This reaction breaks down the compound into a tertiary amine and an alkene. Therefore, purification and storage of the final product are conducted at lower temperatures to ensure its stability.
Pressure is generally not a primary variable in most lab-scale syntheses, which are often conducted at atmospheric pressure. However, in scalable industrial syntheses, pressure control is important, especially when using volatile and potentially hazardous raw materials like methyl bromide. google.com Conducting the reaction in a sealed, pressure-rated vessel ensures containment and can also allow for the use of solvents or reactants at temperatures above their atmospheric boiling points, potentially increasing the reaction rate. google.com
Workup and Purification Techniques for Hydroxide Isolation
The effective isolation and purification of this compound are crucial for obtaining a product with the desired purity for subsequent applications. The primary challenge in the synthesis of quaternary ammonium hydroxides is the removal of halide impurities from the precursor quaternary ammonium halide.
One of the most prevalent methods for preparing quaternary ammonium hydroxides from their corresponding halides is through the use of anion exchange resins . google.comnih.govaldexchemical.com This technique involves passing a solution of the quaternary ammonium halide, such as trimethyltetradecylammonium bromide, through a column packed with a strong base anion exchange resin in the hydroxide form (e.g., Aldex SB-1P OH). aldexchemical.com The resin selectively retains the halide ions and releases hydroxide ions into the solution, resulting in the formation of the desired quaternary ammonium hydroxide. google.comnih.gov The efficiency of this exchange is dependent on the relative selectivity of the resin for the halide versus the hydroxide ion. bio-rad.com Due to the strong preference of quaternary ammonium functional groups on the resin for chloride over hydroxide, a direct conversion can be limited. google.com To overcome this, a two-step ion exchange process may be employed, where the chloride is first exchanged for an ion of intermediate selectivity before the final exchange with hydroxide. google.com
Table 1: Anion Exchange Resins for Quaternary Ammonium Hydroxide Synthesis
| Resin Type | Functional Group | Ionic Form | Application |
| Aldex SB-1P OH | Quaternary Ammonium, Type 1 | OH- | Demineralization, high throughput |
| Amberlyst A-26 | Quaternary Ammonium | OH- | Halide-to-anion exchange in non-aqueous media |
Another method for isolating water-soluble quaternary ammonium salts involves precipitation . This can be achieved by adding a water-miscible aliphatic amine to a concentrated aqueous solution of the quaternary ammonium salt, causing the salt to precipitate. The solid can then be filtered, washed with a volatile organic solvent, and dried.
Crystallization is also a key purification technique. The choice of solvent is critical and can significantly impact the purity and yield of the final product. For some quaternary ammonium salts, precipitation from a solution in a solvent with a relatively low dielectric constant, such as chloroform, can be an effective purification method. marquette.edu The addition of a low-polarity solvent like hexane or diethyl ether can also induce the precipitation of the purified product. marquette.edu
Chemical Reactivity and Derivatization Studies
The chemical behavior of this compound is characterized by the reactivity of both the quaternary ammonium cation and the hydroxide anion.
The quaternary ammonium cation, including the trimethyltetradecylammonium cation, is generally considered to be chemically stable and resistant to oxidation and reduction under typical conditions. vedantu.com However, under specific and often harsh conditions, reactions can occur.
Reduction: The reduction of quaternary ammonium cations is also a challenging process. However, studies have shown that tetraalkylammonium ions can be reduced by electrochemically generated radical anions or by low-valent metal complexes. marquette.edu For instance, the reduction of tetrabutylammonium (B224687) ions by Fe(TPP)2- has been reported to proceed via an electron transfer mechanism, leading to the cleavage of a carbon-nitrogen bond and the formation of a trialkylamine and an alkyl radical. marquette.edu The rate of this reduction was found to be dependent on the length of the alkyl chain. marquette.edu
Table 2: Reactivity of Quaternary Ammonium Moieties
| Reaction Type | Reagents/Conditions | Products | Notes |
| Oxidation | UV/H₂O₂ | Degraded organic fragments | Involves hydroxyl radicals |
| Reduction | Fe(TPP)2- | Trialkylamine, Alkyl radical | Electron transfer mechanism |
The hydroxide ion in this compound is a strong nucleophile and a strong base, which dictates its reactivity in substitution and elimination reactions.
In nucleophilic substitution reactions , the hydroxide ion can act as a nucleophile, attacking an electrophilic center. chemguide.co.uk For example, in reactions with halogenoalkanes, the hydroxide ion can displace the halide to form an alcohol. chemguide.co.ukchemguide.co.uk The reaction conditions, such as the solvent and temperature, can influence whether substitution or elimination is the major pathway. chemguide.co.uk The use of an aqueous solution of the hydroxide typically favors substitution. chemguide.co.uk
However, the most significant reaction for quaternary ammonium hydroxides upon heating is Hofmann elimination . vedantu.comwikipedia.orgbyjus.commasterorganicchemistry.com This is an E2 elimination reaction where the hydroxide ion acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene and a tertiary amine. wikipedia.orgbyjus.commasterorganicchemistry.com For this compound, this would involve the elimination of trimethylamine (B31210) and the formation of tetradecene. The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgbyjus.commasterorganicchemistry.com This is attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.orgmasterorganicchemistry.com
Tertiary amines themselves can also act as nucleophiles in substitution reactions, for example, at heteroaromatic halides, a reaction that can be catalyzed by the formation of a quaternary ammonium intermediate. mdpi.com
Advanced Characterization Techniques for Trimethyltetradecylammonium Hydroxide
Separation Science Methodologies for Purity and Identity Confirmation
Separation techniques are crucial for assessing the purity of trimethyltetradecylammonium (B159623) hydroxide (B78521) and for separating it from potential impurities or other components in a mixture.
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-mass ratio in an electric field. libretexts.orgsciex.com Capillary zone electrophoresis (CZE) is particularly well-suited for the analysis of charged species like the trimethyltetradecylammonium cation. sciex.comnih.gov
In a typical CZE setup for cationic surfactants, a buffer solution is used, and a voltage is applied across the capillary. The cationic trimethyltetradecylammonium ions migrate towards the cathode at a rate determined by their electrophoretic mobility. libretexts.org The separation of different quaternary ammonium (B1175870) compounds with varying alkyl chain lengths can be achieved. capes.gov.br Detection can be accomplished using indirect UV detection or conductivity detection. capes.gov.br The use of buffer additives, such as organic solvents or cyclodextrins, can be employed to enhance the separation resolution. nih.gov
High-Performance Liquid Chromatography (HPLC) Integration
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like Trimethyltetradecylammonium hydroxide. Due to the ionic nature of quaternary ammonium compounds (QACs), specific HPLC methods are employed to achieve effective separation.
Typically, the analysis of this compound involves ion-exchange chromatography or ion-pair chromatography. In ion-exchange chromatography, a column with a stationary phase containing charged functional groups is used. For cationic species like the trimethyltetradecylammonium cation, a strong cation exchange (SCX) column is often employed. The separation mechanism is based on the reversible electrostatic interaction between the positively charged analyte and the negatively charged stationary phase. Elution is achieved by using a mobile phase with a high ionic strength or a buffer that can displace the analyte from the stationary phase.
Alternatively, reversed-phase HPLC can be utilized in conjunction with an ion-pairing reagent. In this approach, an anionic ion-pairing agent is added to the mobile phase. This agent forms a neutral ion pair with the cationic this compound, which can then be retained and separated by a non-polar stationary phase (e.g., C18).
Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a conductivity detector are often preferred. Mass spectrometry (MS) coupled with HPLC (LC-MS) provides a powerful tool for both quantification and structural confirmation of the compound.
Table 1: Illustrative HPLC Conditions for Quaternary Ammonium Compound Analysis
| Parameter | Condition |
| Column | Strong Cation Exchange (SCX) or C18 |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium formate) |
| Detector | ELSD, CAD, or Mass Spectrometry |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient to 40 °C |
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to its ionic and non-volatile nature, this compound cannot be directly analyzed by conventional GC. To overcome this limitation, a pyrolysis-GC approach or a derivatization step is necessary.
A common method involves in-situ thermal degradation in the hot GC injector port, a process known as Hofmann elimination. nih.gov When heated to high temperatures (typically around 250-300 °C), quaternary ammonium hydroxides undergo elimination to form a tertiary amine and an alkene. For this compound, the expected products would be trimethylamine (B31210) and tetradecene. These volatile products can then be separated on a standard GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov GC-MS is particularly useful as it can confirm the identity of the degradation products, thereby inferring the structure of the original quaternary ammonium compound.
Another approach is derivatization, where the this compound is chemically modified to form a more volatile derivative prior to GC analysis. While less common for this specific compound, derivatization is a widely used strategy for the GC analysis of non-volatile analytes.
Table 2: Expected Products from GC Analysis via Hofmann Elimination
| Analyte | Degradation Products |
| This compound | Trimethylamine, 1-Tetradecene |
Thermophysical and Interfacial Characterization
The thermophysical and interfacial properties of this compound are critical for understanding its aggregation behavior, stability, and performance in solution.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for studying the phase transitions and aggregation behavior of surfactants in solution.
For this compound, DSC can be used to determine its critical micelle concentration (CMC) and the enthalpy of micellization (ΔH_mic). The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This process is often accompanied by a small change in heat capacity, which can be detected by sensitive DSC instruments. Isothermal titration calorimetry (ITC), a highly sensitive form of calorimetry, is particularly well-suited for these measurements.
Studies on the closely related tetradecyltrimethylammonium bromide (TTAB) have shown that the enthalpy of micellization can be determined by measuring the heat of dilution of a concentrated surfactant solution. nih.govacs.org As the concentration is diluted below the CMC, the micelles disassociate, and the corresponding enthalpy change is measured. These studies provide insight into the thermodynamic driving forces of micelle formation.
Furthermore, DSC can be used to investigate the phase transitions of concentrated solutions of this compound, such as the transition from a micellar solution to liquid crystalline phases (e.g., hexagonal, lamellar). rsc.org These phase transitions are characterized by distinct endothermic or exothermic peaks in the DSC thermogram.
Table 3: Thermodynamic Parameters of Micellization for Tetradecyltrimethylammonium Bromide (TTAB) at 30°C
| Parameter | Value |
| Critical Micelle Concentration (CMC) | 3.5 mM |
| Enthalpy of Micellization (ΔH_mic) | -6.5 kJ/mol |
| Gibbs Free Energy of Micellization (ΔG_mic) | -29.3 kJ/mol |
| Entropy of Micellization (ΔS_mic) | 76.5 J/mol·K |
Data for the analogous compound Tetradecyltrimethylammonium bromide. Source: acs.org
Rheology is the study of the flow and deformation of matter. Rheological studies of this compound solutions provide valuable information about their viscosity, viscoelasticity, and the structure of the self-assembled aggregates. The rheological properties are highly dependent on concentration, temperature, and the presence of additives.
At concentrations above the CMC, solutions of long-chain surfactants like this compound can form elongated, worm-like micelles. These micelles can entangle, leading to a significant increase in viscosity and the emergence of viscoelastic behavior. Rheological measurements, such as steady-state viscosity as a function of shear rate and dynamic oscillatory measurements (storage modulus, G', and loss modulus, G''), can characterize these properties.
Table 4: General Rheological Behavior of Cationic Surfactant Solutions
| Property | Description |
| Viscosity | Increases significantly above the CMC due to micellar entanglement. |
| Shear Behavior | Often exhibits shear-thinning (pseudoplastic) behavior. |
| Viscoelasticity | Can form viscoelastic solutions with measurable storage (G') and loss (G'') moduli. |
Conductivity measurements are a simple yet powerful method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. The electrical conductivity of a surfactant solution changes with concentration due to the presence of charged species.
Below the CMC, the surfactant exists as individual ions (trimethyltetradecylammonium cations and hydroxide anions), and the conductivity increases linearly with concentration. Above the CMC, the surfactant monomers aggregate into micelles. While the micelles are charged, their mobility is much lower than that of the individual ions. Additionally, a fraction of the counterions (hydroxide ions) become associated with the micelle surface, reducing the total number of free charge carriers. This leads to a change in the slope of the conductivity versus concentration plot. The concentration at which this break in the slope occurs is taken as the CMC.
Table 5: Electrical Conductivity of Aqueous Quaternary Ammonium Hydroxide Solutions at 298 K
| Concentration (M) | Tetramethylammonium (B1211777) Hydroxide (TMAOH) (mS/cm) | Tetraethylammonium (B1195904) Hydroxide (TEAOH) (mS/cm) | Tetrabutylammonium (B224687) Hydroxide (TBAOH) (mS/cm) |
| 0.1 | 20.1 | 13.5 | 6.8 |
| 0.5 | 85.3 | 53.2 | 24.1 |
| 1.0 | 145.2 | 84.1 | 34.5 |
Data for analogous quaternary ammonium hydroxides. Source: rsc.org
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability and decomposition of materials.
For this compound, TGA can provide information on its decomposition temperature and degradation profile. Quaternary ammonium hydroxides are generally less thermally stable than their corresponding halide salts. The decomposition often proceeds via Hofmann elimination, as mentioned in the GC section, leading to the loss of volatile products and a corresponding decrease in mass. researchgate.net The TGA thermogram would show a significant weight loss step at the decomposition temperature.
The presence of water or other solvents in a sample can also be quantified by TGA, as they will typically evaporate at lower temperatures, resulting in an initial weight loss step. In the context of surfactant-polymer or surfactant-nanoparticle systems, TGA can be used to study how the presence of the surfactant affects the thermal stability of the other components and to determine the composition of the composite material. researchgate.net
Table 6: General Thermal Decomposition Behavior of Quaternary Ammonium Compounds
| Compound Type | Onset of Decomposition Temperature Range (°C) |
| Quaternary Ammonium Hydroxides | Generally lower, can start below 100°C |
| Quaternary Ammonium Halides | Typically in the range of 180 - 300°C |
Note: The exact decomposition temperature is dependent on the specific structure of the quaternary ammonium compound and the experimental conditions.
Mechanistic Investigations of Trimethyltetradecylammonium Hydroxide Functionality
Surfactant-Mediated Phenomena and Self-Assembly Mechanisms
The self-assembly of Trimethyltetradecylammonium (B159623) hydroxide (B78521) in aqueous solutions is a spontaneous process governed by the hydrophobic effect. The hydrophobic tails of the surfactant molecules seek to minimize their contact with water, leading to the formation of various organized aggregates.
A key characteristic of surfactants is the formation of micelles at a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, Trimethyltetradecylammonium hydroxide exists predominantly as monomers in solution. As the concentration approaches the CMC, the monomers begin to aggregate, forming spherical or ellipsoidal micelles where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a charged outer corona, interacting with the surrounding water molecules.
While specific CMC data for this compound is not extensively documented in readily available literature, extensive research has been conducted on its close analog, Tetradecyltrimethylammonium bromide (TTAB). The CMC is influenced by factors such as temperature, the nature of the counter-ion, and the presence of additives. For TTAB in aqueous solutions, the CMC is in the millimolar range. It is important to note that the hydroxide counter-ion in this compound, being more hydrated than bromide, may slightly influence the CMC value.
The table below presents representative CMC values for Tetradecyltrimethylammonium bromide (TTAB) under various conditions, which can serve as a valuable reference for understanding the micellization behavior of this compound.
| Temperature (°C) | Solvent | Additive | CMC (mM) | Method of Determination |
| 25 | Water | None | ~3.6 | Conductivity |
| 30 | Water | None | ~3.8 | Conductivity |
| 40 | Water | None | ~4.2 | Conductivity |
| 25 | Water | 0.1 M NaCl | ~0.6 | Conductivity |
| 25 | 10% (w/w) Formamide | None | ~4.5 | Conductivity nih.gov |
This data is for Tetradecyltrimethylammonium bromide (TTAB) and serves as an approximation for this compound.
Beyond simple micelles, surfactants like this compound can form more complex self-assembled structures such as vesicles. Vesicles are spherical bilayers enclosing an aqueous core, and their formation is often influenced by factors like concentration, temperature, pH, and the presence of co-surfactants or other additives. These structures are of significant interest due to their ability to encapsulate both hydrophilic and hydrophobic substances. The formation of such structures is a result of the intricate balance of forces between the surfactant molecules, including hydrophobic interactions, electrostatic repulsion between the head groups, and van der Waals forces. While specific studies on the vesicular structures of pure this compound are limited, cationic surfactants with similar chain lengths are known to form vesicles, sometimes in the presence of a secondary component that helps to modulate the packing of the surfactant molecules.
The process of micellization is a thermodynamically driven phenomenon. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating a spontaneous process. nih.govresearchgate.net This spontaneity is largely driven by a significant positive entropy change (ΔS°mic) resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solution (the hydrophobic effect). The enthalpy of micellization (ΔH°mic), on the other hand, can be either slightly positive or negative, depending on the specific surfactant and conditions. nih.govresearchgate.net For TTAB, the micellization process is generally considered to be entropy-driven. nih.gov
The kinetics of micelle formation and dissolution are typically very fast, occurring on the timescale of microseconds to milliseconds. This dynamic equilibrium involves two main relaxation processes: a fast process associated with the exchange of monomers between the bulk solution and existing micelles, and a slower process related to the formation and breakdown of entire micelles. The rates of these processes are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes.
Interfacial and Adsorption Mechanisms in Heterogeneous Systems
In systems containing more than one phase, this compound exhibits significant interfacial activity, adsorbing at liquid-liquid, liquid-solid, and gas-liquid interfaces. This behavior is fundamental to its role in various applications.
As a cationic surfactant, this compound readily adsorbs onto negatively charged surfaces through electrostatic interactions. Many inorganic substrates, such as silica (B1680970), clays (B1170129), and certain metal oxides, carry a negative surface charge in aqueous media, making them prime candidates for the adsorption of this compound. The adsorption process can be complex, often occurring in stages. At low concentrations, individual surfactant cations may adsorb. As the concentration increases, the adsorbed molecules can form aggregates on the surface, such as hemimicelles (adsorbed micelles) or admicelles (adsorbed bilayers).
The adsorption onto organic substrates is governed by a combination of electrostatic and hydrophobic interactions. For instance, the adsorption of similar quaternary ammonium (B1175870) compounds onto carbon steel surfaces has been shown to involve the interaction of the positively charged nitrogen head group with the surface. ohio.edu The long hydrophobic tail can then orient away from the surface, creating a hydrophobic layer that can, for example, inhibit corrosion. ohio.edu The effectiveness of adsorption is dependent on the nature of the substrate, the pH of the solution, the temperature, and the concentration of the surfactant.
This compound can function as a phase transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). slideshare.netdalalinstitute.com The mechanism of phase transfer catalysis involving quaternary ammonium salts like this compound is well-established. slideshare.netdalalinstitute.comscienceinfo.com
The process typically involves the following steps:
Ion Exchange: The quaternary ammonium cation (Q+) from the surfactant pairs with an anion (e.g., hydroxide, OH-) in the aqueous phase.
Phase Transfer: The resulting ion pair (Q+OH-) is sufficiently lipophilic due to the long tetradecyl chain to be transferred across the phase boundary into the organic phase.
Reaction: In the organic phase, the hydroxide ion, now "naked" and highly reactive as it is not strongly solvated, can participate in a reaction with an organic substrate (e.g., deprotonation).
Regeneration of the Catalyst: After the reaction, the quaternary ammonium cation pairs with the leaving group or another anion and transfers back to the aqueous phase, ready to start another catalytic cycle.
This catalytic cycle allows for reactions to occur that would otherwise be extremely slow or require harsh conditions, by bringing the reactive species together in a single phase. The efficiency of the phase transfer catalyst is influenced by the lipophilicity of the quaternary ammonium cation, which is directly related to the length of the alkyl chains. acsgcipr.org
Electrostatic Interactions in Ion-Pairing Processes
The functionality of this compound in various chemical systems is fundamentally governed by electrostatic interactions, particularly in the context of ion-pairing. An ion pair consists of a cation and an anion held together by Coulombic attraction without the formation of a covalent bond. nih.gov In this case, the Trimethyltetradecylammonium cation ([C14H29N(CH3)3]+) and the hydroxide anion (OH-) constitute the primary ion pair.
The formation and strength of this ion pair are influenced by several factors, as dictated by Coulomb's law, which states that the attractive force is a function of the charges' magnitudes and the distance between them, as well as the dielectric constant of the surrounding medium. nih.gov this compound features a positively charged quaternary ammonium head group and a long, nonpolar tetradecyl tail. This amphiphilic nature allows it to participate in complex interfacial and phase-transfer processes.
In a biphasic system (e.g., aqueous-organic), the Trimethyltetradecylammonium cation can pair with an anion from the aqueous phase and transport it into the organic phase, where it would otherwise be insoluble. The electrostatic attraction between the bulky, lipophilic cation and the anion is strong enough to overcome the anion's hydration energy, facilitating its transfer. The long tetradecyl chain enhances the solubility of the entire ion pair in the organic medium. This process is central to its application in phase-transfer catalysis. The interaction is not merely a simple pairing; in solution, it can exist as a spectrum of species, including contact ion pairs (where the ions are in direct contact) and solvent-separated ion pairs (where one or more solvent molecules are interposed between the ions).
| Factor | Influence on Ion-Pairing | Underlying Principle |
| Solvent Dielectric Constant | A lower dielectric constant strengthens the ion-pairing interaction. | Less polar solvents are less effective at shielding the electrostatic charges of the ions. nih.gov |
| Ionic Size and Charge Density | Smaller ions with higher charge density generally form tighter ion pairs. | The hydroxide ion is relatively small, leading to a strong interaction with the cation. |
| Cation Structure | The bulky, symmetric nature of the quaternary ammonium head group distributes the positive charge, while the long alkyl chain provides lipophilicity. | This structure is crucial for its efficacy as a phase-transfer agent. |
| Temperature | Increased temperature can lead to the dissociation of ion pairs. | Higher thermal energy can overcome the electrostatic attraction holding the ions together. |
This table illustrates the key factors influencing the electrostatic interactions in ion-pairing processes involving this compound.
Catalytic and Reaction Facilitation Mechanisms
This compound serves as a potent base catalyst, primarily due to the high basicity of the hydroxide ion. Its utility is significantly enhanced by the phase-transfer capabilities of the Trimethyltetradecylammonium cation, which allows the hydroxide ion to function effectively in non-aqueous media where many organic substrates are soluble.
The mechanism of catalysis typically begins with the deprotonation of a substrate in the organic phase by the hydroxide ion, which has been transported from the aqueous phase by the quaternary ammonium cation. huji.ac.il This generates a reactive carbanion or another anionic intermediate. The role of the quaternary ammonium cation is to shuttle the hydroxide ion into the organic phase and to stabilize the resulting organic anion as an ion pair, preventing its immediate reprotonation and allowing it to react further. huji.ac.il
This catalytic system is effective for a variety of base-catalyzed reactions, including isomerizations, aldol additions, and Michael additions. huji.ac.ilosti.gov For instance, in the isomerization of allylbenzene, the hydroxide ion abstracts a proton, and the resulting anion subsequently reprotonates at a different position to yield a more stable product. huji.ac.il The efficiency of these reactions is often dependent on the structure of the quaternary ammonium cation, catalyst concentration, and the strength of the aqueous base. huji.ac.il Quaternary ammonium hydroxides, such as the related tetramethylammonium (B1211777) hydroxide (TMAH), have been successfully employed as catalysts in the synthesis of various organic compounds, including heterocyclic systems like naphthoxazinones and in the ring-opening polymerization of siloxanes. researchgate.netgoogle.com
| Reaction Type | Substrate Example | Role of this compound | Product Example |
| Isomerization | Allylbenzene | Deprotonation by OH- to form a carbanion intermediate, followed by reprotonation. huji.ac.il | β-Methylstyrene |
| Aldol Addition | Aldehydes/Ketones | Generates an enolate ion by abstracting an α-proton. osti.gov | β-Hydroxy aldehyde/ketone |
| Michael Addition | α,β-Unsaturated carbonyl compound + Nucleophile | Deprotonates the nucleophile (e.g., a malonic ester) to form a carbanion. osti.gov | 1,4-adduct |
| Cyanoethylation | Alcohols/Amines | Activates the nucleophile by deprotonation. osti.gov | Cyanoethylated product |
This table summarizes the role of this compound in various base-catalyzed organic reactions.
In hydrothermal synthesis, particularly of microporous and mesoporous materials like zeolites, this compound functions as a structure-directing agent (SDA). mdpi.com SDAs are organic molecules that guide the organization and polymerization of inorganic precursors (such as silicate (B1173343) and aluminate species) into specific crystalline frameworks. mdpi.com
The mechanism involves several key roles for the Trimethyltetradecylammonium cation:
Templating: The cation, with its specific size and shape, acts as a template around which the inorganic framework assembles. The electrostatic interactions between the positively charged quaternary ammonium head group and the negatively charged silicate/aluminate oligomers in the synthesis gel are crucial for this organization.
Charge Compensation: Zeolite frameworks often have a net negative charge due to the substitution of Si4+ by Al3+. The Trimethyltetradecylammonium cations are incorporated into the pores and channels of the growing crystal, balancing this negative charge. mdpi.com
Structure-Filling: The organic cations occupy the void spaces within the zeolite framework, stabilizing the structure during crystallization and preventing the collapse into denser, non-porous phases.
Control of Nucleation and Growth: As an alkaline source, the hydroxide component of the compound helps to maintain the high pH necessary to keep the silica and alumina precursors in solution. researchgate.net The concentration and structure of the SDA can influence the rate of nucleation and crystal growth, as well as determine the final phase and composition of the zeolite, such as its silica-to-alumina ratio (SAR). mdpi.comdicp.ac.cn
After synthesis, the organic SDA is typically removed by calcination (heating to high temperatures) to open up the pores and channels, rendering the material active for applications in catalysis and adsorption. The use of organic SDAs like this compound has been pivotal in the synthesis of novel zeolite structures and high-silica zeolites, which exhibit enhanced thermal and hydrothermal stability. mdpi.comdicp.ac.cnresearchgate.net
| Material Synthesized | SDA Example | Role of SDA | Resulting Framework/Properties |
| High-Silica Zeolite Y | Tetraethylammonium (B1195904) hydroxide (TEAOH) | Structure-directing, Charge-balancing | FAU topology, High SiO2/Al2O3 ratio (e.g., 7.76), Enhanced hydrothermal stability. dicp.ac.cnresearchgate.net |
| Zeolite ZSM-5 | Tetrapropylammonium (B79313) bromide | Template, Space-filler | MFI framework, Used for converting methylbenzene to dimethylbenzenes. essentialchemicalindustry.org |
| Gold Nanocrystals | Cetyltrimethylammonium bromide (CTAB) | Shape-control agent | Controls morphology (e.g., polyhedral shapes) by managing surface energy. rsc.org |
| Hydroxyapatite (HAp) Coatings | Ammonium Hydroxide | Alkaline source, Crystal growth modifier | Influences coating thickness and crystal morphology (hexagonal rods). researchgate.net |
This table presents examples of how quaternary ammonium compounds and related hydroxides act as structure-directing or modifying agents in the hydrothermal synthesis of various materials.
Applications in Chemical and Materials Science Research
Applications in Advanced Analytical Chemistry
In the field of analytical chemistry, surfactants and ionic compounds play crucial roles in enhancing the separation and detection of various analytes.
Ion-pair chromatography is a technique used in reversed-phase high-performance liquid chromatography (HPLC) to separate charged analytes. An ion-pairing reagent, which has a charge opposite to the analyte, is added to the mobile phase. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase. km3.com.twtcichemicals.com
Table 1: Common Quaternary Ammonium (B1175870) Ion-Pairing Reagents and Their Applications
| Ion-Pairing Reagent | Analyte Type | Typical Application |
| Tetrabutylammonium (B224687) hydroxide (B78521) | Acidic compounds | Separation of nucleotides, organic acids |
| Tetraethylammonium (B1195904) hydroxide | Acidic compounds | Analysis of small organic acids |
| Cetyltrimethylammonium bromide | Anionic surfactants | Separation of alkyl sulfonates |
This table presents examples of related compounds, as specific data for Trimethyltetradecylammonium (B159623) hydroxide as an ion-pairing reagent is not extensively documented.
In capillary electrophoresis (CE), the electroosmotic flow (EOF) is the bulk flow of liquid in the capillary under the influence of an applied electric field. lumexinstruments.comyoutube.com The magnitude and direction of the EOF can significantly impact the separation efficiency and analysis time. The inner surface of a fused-silica capillary is typically negatively charged at neutral or basic pH, leading to an EOF towards the cathode. youtube.com
Cationic surfactants, such as QACs, can adsorb onto the negatively charged capillary wall, thereby modifying the surface charge and, consequently, the EOF. nih.govnih.gov This can lead to a reduction or even a reversal of the EOF direction. While the principle of EOF modification by QACs is well-established, specific research demonstrating the use of Trimethyltetradecylammonium hydroxide for this purpose is not prominent in the literature. Studies have shown that various organic cations from ionic liquids, including different quaternary ammonium compounds, can act as effective EOF modulators. nih.gov The length of the alkyl chain and the nature of the cation can influence the extent of EOF modification. nih.gov
Speciation analysis involves the identification and quantification of the different chemical forms of an element in a sample, which is crucial for understanding its toxicity, bioavailability, and mobility. nih.govnih.gov Various analytical techniques, often involving a separation step like chromatography or electrophoresis coupled with a sensitive detection method, are employed for speciation studies. nih.gov
While certain reagents are used to selectively complex or extract specific chemical species, there is no significant body of research that identifies this compound as a key reagent in speciation studies. nih.govrsc.org The selection of a reagent in speciation analysis is highly dependent on the specific element and its various forms being investigated.
Role in Synthesis of Functional Materials and Nanostructures
The self-assembly properties of surfactants are widely exploited in materials science to direct the formation of ordered structures.
Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a layered structure that can accommodate various anions between the layers. magtech.com.cnresearchgate.net The synthesis of LDHs often involves a co-precipitation method where a solution of metal salts is added to a basic solution. magtech.com.cnmdpi.com In some cases, surfactants can be used as templates to control the morphology and porosity of the resulting LDH material. nih.govyoutube.com These templates can help in the formation of organized assemblies of LDH nanosheets, leading to materials with high surface area and ordered porosity. nih.gov
Although various surfactants have been utilized as soft templates for the synthesis of porous LDHs, the scientific literature does not prominently feature this compound for this specific application. nih.govyoutube.com The choice of template is critical and can influence the final properties of the LDH material.
In the synthesis of nanoparticles, surfactants play a critical role as capping agents or structure-directing agents to control the size, shape, and stability of the nanoparticles. rsc.orgnih.gov The surfactant molecules can adsorb onto the surface of the growing nanoparticles, preventing their aggregation and influencing their final morphology by selectively binding to different crystal facets. rsc.org
Quaternary ammonium compounds are among the surfactants used for this purpose. patsnap.comresearchgate.net The length of the alkyl chain of the QAC can affect the morphology of the resulting nanoparticles. researchgate.net However, a thorough review of the literature did not yield specific examples or detailed research findings on the use of this compound for nanoparticle synthesis and morphology control. The research in this area often focuses on more commonly available surfactants. rsc.orgresearchgate.net
Table 2: Examples of Surfactants Used in Nanoparticle Synthesis
| Surfactant | Nanoparticle Material | Role of Surfactant |
| Cetyltrimethylammonium bromide (CTAB) | Gold, Silver | Directs the formation of nanorods |
| Sodium dodecyl sulfate (B86663) (SDS) | Various metal oxides | Stabilizing agent, prevents aggregation |
| Ammonium hydroxide | Silica (B1680970), Zinc Oxide | Catalyst and pH modifier |
This table illustrates the role of related surfactants in nanoparticle synthesis, as specific data for this compound is not widely reported.
Synthesis of Organic and Inorganic Composite Materials
Organic-inorganic hybrid materials are gaining significant attention as they offer a unique combination of the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). rsc.orgrsc.org The synthesis of these composites often involves the use of structure-directing agents or templates to control the morphology and properties of the final material. Quaternary ammonium hydroxides, a class of compounds to which this compound belongs, are frequently employed as organic structure-directing agents (OSDAs) in the synthesis of crystalline microporous materials like zeolites. nanochemres.orgfrontiersin.orgnih.gov For instance, tetrapropylammonium (B79313) hydroxide (TPAOH) and tetramethylammonium (B1211777) hydroxide (TMAOH) have been instrumental in the synthesis of various zeolites, where they direct the formation of specific pore architectures. nanochemres.orgfrontiersin.orgresearchgate.netkoyauniversity.org
Utilization in Green Chemistry and Sustainable Processes
Enhanced Solubilization and Extraction Methodologies (e.g., Natural Products)
The extraction of bioactive compounds from natural sources is a significant area of research with applications in the pharmaceutical, food, and cosmetic industries. nanochemres.orgresearchgate.net Effective extraction often relies on the use of solvents that can efficiently solubilize the target molecules. Surfactants can enhance the extraction process by forming micelles that encapsulate and solubilize hydrophobic compounds in aqueous solutions.
Modern extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are often employed to improve efficiency and reduce the use of organic solvents. researchgate.net While the search results provide a comprehensive overview of these advanced extraction methods and the types of solvents and compounds involved, there is no specific mention of this compound being utilized to enhance the solubilization and extraction of natural products like flavonoids or other phytochemicals. nih.gov The principles of micellar-enhanced extraction suggest that a surfactant like this compound could potentially be used for this purpose, but specific research data is not available in the provided search results.
Self-Assembled Systems in Advanced Soft Matter Research
Catanionic Surfactant Systems with Fatty Acids
Catanionic surfactant systems, formed by mixing cationic and anionic surfactants, exhibit rich phase behavior and can form various self-assembled structures such as micelles and vesicles. researchgate.netlu.se The interaction between the oppositely charged headgroups is a primary driving force for their self-assembly. When a cationic surfactant like this compound is mixed with a fatty acid (anionic surfactant in its deprotonated form), the resulting system can display complex and tunable aggregation behavior.
Table 1: Aggregation Behavior in Catanionic Surfactant-Fatty Acid Systems
| Molar Ratio (Anionic/Catanionic) | Predominant Aggregate Structure |
| < 1 | Mixed Micelles |
| ≈ 1 | Vesicles |
| > 1 | Coexisting aggregates/monomers |
This table is a generalized representation based on the behavior of similar catanionic systems. lu.se
Responsive Self-Assemblies and pH-Sensitive Systems
Responsive self-assemblies, which can change their structure and properties in response to external stimuli such as pH, are of great interest for applications like drug delivery and smart materials. rsc.orgnih.govnih.gov The pH-sensitivity in surfactant systems often arises from the presence of ionizable groups that can be protonated or deprotonated with changes in pH. This alters the charge of the headgroup, affecting the electrostatic interactions and, consequently, the packing of the surfactant molecules in the aggregates. mdpi.comnih.gov
For a quaternary ammonium compound like this compound, the cationic headgroup itself is not pH-sensitive. However, when mixed with a pH-sensitive component, such as a fatty acid or a pH-responsive polymer, the resulting self-assembled system can exhibit pH-dependent behavior. For example, in a mixture with a fatty acid, changes in pH will alter the degree of protonation of the carboxylic acid headgroup. At low pH, the fatty acid is protonated and neutral, leading to different interactions and aggregate structures compared to high pH where it is deprotonated and anionic. While the general principles of creating pH-responsive systems are well-established, specific research detailing the formation of pH-sensitive self-assemblies with this compound is not present in the provided search results. rsc.orgnih.gov
Control of Aggregate Size and Morphology
The ability to control the size and morphology of nanoparticles is critical as these characteristics dictate the material's physical and chemical properties. rsc.org While specific research exclusively detailing the use of this compound is limited, the behavior of analogous quaternary ammonium hydroxides, such as tetramethylammonium hydroxide (TMAH), provides significant insights into its probable function. drexel.edu These compounds act as capping agents and pH modifiers during the synthesis process, which are key to controlling particle growth. rsc.orgpatsnap.com
In the synthesis of metal oxide nanoparticles, the hydroxide ions (OH⁻) from this compound would facilitate the hydrolysis of metal precursors. The subsequent condensation and nucleation are influenced by the concentration of the quaternary ammonium cation. The long tetradecyl chain of the cation can form micelles that act as templates or micro-reactors, leading to the formation of nanoparticles with specific sizes and shapes. By adjusting the concentration of this compound, researchers can manipulate the size and distribution of these micelles, thereby controlling the final dimensions of the nanoparticles. rsc.org
For instance, studies on the synthesis of silica nanoparticles using ammonium hydroxide have demonstrated a clear relationship between the concentration of the hydroxide and the resulting particle size. patsnap.com A similar principle would apply to this compound, with the added influence of its long alkyl chain.
Table 1: Illustrative Example of Nanoparticle Size Control Using a Hydroxide Agent
(Data based on studies with ammonium hydroxide, analogous effects are anticipated with this compound)
| Hydroxide Concentration (M) | Resulting Particle Size (nm) |
| 0.1 | 50 |
| 0.3 | 150 |
| 0.5 | 300 |
This table illustrates the general trend of increasing particle size with higher concentrations of the hydroxide agent, a principle that is expected to apply to this compound in nanoparticle synthesis.
The morphology of the nanoparticles, whether spherical, rod-like, or of another shape, is also influenced by the presence of such surfactants. rsc.org The differential adsorption of the Trimethyltetradecylammonium cation onto different crystal facets of the growing nanoparticle can either promote or inhibit growth in specific directions, leading to anisotropic structures.
Biomolecule Extraction and Purification Methodologies
In the field of biotechnology, the extraction and purification of biomolecules like DNA and proteins are fundamental steps for a wide range of molecular analyses. Quaternary ammonium compounds are known to be effective in these processes.
The extraction of biomolecules often involves the lysis of cells to release their contents. The detergent properties of this compound make it a candidate for disrupting cell membranes. Its bromide salt counterpart, cetyltrimethylammonium bromide (CTAB), is widely used for DNA extraction from plant tissues, which are often challenging due to the presence of polysaccharides and polyphenols. researchgate.net It is plausible that this compound could be employed in similar protocols, where its alkaline nature would aid in the denaturation of proteins and its surfactant properties would help in precipitating the DNA.
For protein extraction, alkaline methods are commonly used to solubilize proteins from cellular material. mdpi.comnih.gov Ammonium hydroxide has been successfully used to extract proteins from sources like soybeans. mdpi.comnih.gov The process involves treating the source material with an ammonium hydroxide solution, which helps to break down cell walls and release the proteins. The efficiency of this extraction is dependent on factors such as the concentration of the hydroxide, temperature, and extraction time.
Table 2: Example of Protein Extraction Yield Using an Alkaline Method
(Based on research using ammonium hydroxide for soybean protein extraction)
| NH₄OH Conc. (%) | Temperature (°C) | Extraction Time (h) | Protein Yield (%) |
| 0.5 | 52.5 | 12 | 65.66 |
| 1.0 | 55.0 | 18 | Varies |
| 1.5 | 70.0 | 24 | Varies |
This table demonstrates the optimization of protein extraction using an ammonium hydroxide solution. Similar optimization studies would be necessary to determine the ideal conditions for using this compound.
Following extraction, purification is necessary to isolate the target biomolecule from the complex mixture. In the case of DNA extraction using related cationic surfactants like CTAB, the DNA is selectively precipitated, leaving contaminants in the solution. nih.gov A similar principle would apply to methods developed using this compound. For proteins, purification often involves chromatographic techniques. researchgate.net While this compound is not directly used as a chromatography reagent, its role in the initial extraction is crucial for the purity of the starting material for subsequent purification steps.
Theoretical and Computational Chemistry Studies of Trimethyltetradecylammonium Hydroxide
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between the surfactant, water, and other media over time, MD can reveal detailed information about the system's behavior.
The behavior of trimethyltetradecylammonium (B159623) hydroxide (B78521) at interfaces, such as the air-water or oil-water interface, is fundamental to its function as a surfactant. MD simulations can elucidate the nature of these interactions. The trimethyltetradecylammonium cation, with its positively charged headgroup and long hydrophobic tail, orients itself at the interface to minimize unfavorable interactions.
At an oil-water interface, the hydrophobic tetradecyl chain preferentially resides in the oil phase, while the polar trimethylammonium headgroup remains in the aqueous phase, interacting with water molecules and the hydroxide counter-ion. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and the number of hydrogen bonds between the surfactant's headgroup and surrounding water molecules. These simulations often reveal a restructuring and enhanced orientation of the interfacial water molecules upon the adsorption of the surfactant. amolf.nl The interaction between the surfactant headgroup and water is primarily through electrostatic interactions. nih.gov
Table 1: Representative Interaction Parameters between a Cationic Surfactant Headgroup and Water at an Interface (from MD Simulations of Analogous Systems)
| Interaction Parameter | Description | Representative Value |
| Headgroup-Water RDF (First Peak) | Indicates the most probable distance between the nitrogen atom of the headgroup and the oxygen atom of a water molecule. | ~0.45 nm |
| Coordination Number | The average number of water molecules in the first solvation shell of the headgroup. | 4-6 |
| Hydrogen Bonds | The average number of hydrogen bonds between the headgroup and water molecules. | 1-3 |
| Adsorption Free Energy | The change in free energy when a surfactant molecule moves from the bulk water to the interface. | -10 to -20 kJ/mol |
Note: These values are representative and are based on simulations of similar quaternary ammonium (B1175870) surfactants. The exact values for trimethyltetradecylammonium hydroxide may vary.
When this compound is present in confined environments, such as within micelles, bilayers, or the interlayer spaces of clays (B1170129), the conformation of its tetradecyl (C14) alkyl chain is significantly affected. MD simulations can probe these conformational changes by calculating order parameters.
In bulk solution, the alkyl chain is typically in a disordered, random coil-like state. However, in an aggregated or confined state, the chains tend to become more ordered and extended to maximize van der Waals interactions with neighboring chains. Studies on similar long-chain alkylammonium compounds have shown that the alkyl chains often adopt a more all-trans conformation, particularly in the segments closer to the headgroup. rsc.org The degree of ordering can be quantified by the deuterium (B1214612) order parameter (S_CD) for each carbon segment along the chain.
This compound can be used to modify clays, creating organoclays with altered surface properties. MD simulations have been instrumental in understanding the arrangement of the surfactant molecules within the clay's interlayer spaces and the resulting swelling behavior.
Simulations have shown that the trimethylammonium headgroups of the surfactant cations are strongly attracted to the negatively charged silicate (B1173343) surfaces of the clay. nih.gov The long tetradecyl chains then arrange themselves in the interlayer gallery. The exact arrangement depends on the surfactant concentration and the nature of the surrounding medium. At lower concentrations, the alkyl chains may lie parallel to the clay surface in a monolayer arrangement. nih.gov As the concentration increases, they can form tilted bilayers or paraffin-like structures, leading to an increase in the d-spacing (interlayer distance) of the clay, a phenomenon known as swelling. nih.gov Simulation results have indicated that the hydrocarbon chains tend to adopt a layered structure with a disordered conformation, which contrasts with earlier assumptions of highly ordered, tilted chains. nih.gov
Table 2: Simulated Interlayer Properties of Organoclays Modified with Long-Chain Alkylammonium Surfactants
| Property | Description | Finding |
| Headgroup Position | The location of the cationic headgroup within the clay interlayer. | Tethered to the negatively charged clay surface. nih.govnih.gov |
| Alkyl Chain Conformation | The arrangement of the hydrophobic tails in the interlayer space. | Can range from a disordered monolayer parallel to the surface to more ordered, layered structures. nih.govnih.gov |
| d-spacing | The distance between adjacent clay layers. | Increases with higher surfactant loading, indicating swelling. nih.gov |
| Effect of Solvent | The influence of the surrounding medium on the interlayer structure. | The presence of molecules like CO2 can induce specific steric arrangements of the surfactant chains. nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to study the electronic structure and reactivity of molecules with a high degree of accuracy. redalyc.org
DFT calculations can be used to determine the electronic properties of the trimethyltetradecylammonium cation and the hydroxide anion. By analyzing the distribution of electron density, one can identify the most reactive sites within the ions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
For the trimethyltetradecylammonium cation, the positive charge is localized on the nitrogen atom and the adjacent methyl and methylene (B1212753) groups, making them susceptible to nucleophilic attack. The hydroxide anion is a strong nucleophile. DFT studies on similar tetraalkylammonium cations have explored degradation pathways, such as the S_N2 reaction, where the hydroxide attacks a carbon atom adjacent to the nitrogen, leading to the formation of an alcohol and trimethylamine (B31210). researchgate.net The calculated energy barriers for these reactions can predict the stability of the surfactant under different conditions. researchgate.net The Fukui function is another descriptor derived from DFT that can be used to predict sites for electrophilic, nucleophilic, and radical attack. nih.gov
Table 3: Representative DFT-Calculated Electronic Properties for a Tetraalkylammonium Cation
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Identifies electrophilic (positive) and nucleophilic (negative) sites. |
Note: These are general electronic properties that can be calculated for this compound using DFT. The actual values would require specific calculations.
The self-assembly of this compound into micelles or its adsorption onto surfaces is driven by a complex interplay of forces, including electrostatic interactions, van der Waals forces, and hydrophobic effects. DFT can be used to calculate the interaction energies between individual components of the system with high accuracy.
For instance, DFT can compute the binding energy between the trimethyltetradecylammonium cation and the hydroxide anion, or the interaction energy between two surfactant molecules. These calculations can help to understand the initial stages of aggregation. By performing these calculations in the presence of a few explicit water molecules and a polarizable continuum model, the influence of the solvent on these interactions can also be assessed. mdpi.com While full-scale simulations of self-assembly are the domain of MD, DFT provides highly accurate energetic data for the fundamental interactions that drive these processes.
Monte Carlo Simulations for Equilibrium and Phase Behavior
Monte Carlo (MC) simulations are a powerful class of computational techniques used to explore the thermodynamic equilibrium and phase behavior of complex molecular systems, including solutions of surfactants like this compound. aip.org Unlike molecular dynamics, which simulates the deterministic trajectory of molecules over time, MC methods use statistical mechanics and random sampling to probe the most probable configurations of a system. tuhh.de For surfactant solutions, lattice-based models are frequently employed within an MC framework, where surfactant molecules and solvent are represented on a three-dimensional grid, simplifying the computational complexity while retaining the essential physics of self-assembly. uib-csic.esnih.gov
Grand Canonical Monte Carlo (GCMC) simulations are particularly well-suited for studying micellization. princeton.edugithub.io In the GCMC ensemble, the simulation volume (V), temperature (T), and chemical potential (µ) are held constant, while the number of particles is allowed to fluctuate. github.io This setup mimics the real-world conditions of a surfactant solution in equilibrium with a reservoir of monomers, making it an effective tool for determining properties like the critical micelle concentration (CMC), micelle size distributions, and phase transitions without pre-forming aggregates. princeton.eduaip.org The simulation proceeds by attempting random moves—such as translation, rotation, insertion, or deletion of molecules—with each move being accepted or rejected based on a criterion that ensures the system evolves towards thermodynamic equilibrium. scm.com This approach allows for an efficient exploration of the vast configurational space associated with surfactant self-assembly. scispace.comsciexplore.ir
Prediction of Micellar Parameters and Aggregation Numbers
Monte Carlo simulations provide direct insight into the structural parameters of micelles formed by surfactants such as this compound and its chemical analogues, like Trimethyltetradecylammonium bromide (TTAB). A key parameter obtained from these simulations is the aggregation number (Nagg), which is the average number of surfactant molecules within a single micelle. nih.govnih.gov
In a typical MC simulation, the system is initiated with surfactant monomers randomly distributed in the simulation box. As the simulation progresses through millions of configurational steps, these monomers self-assemble into clusters of various sizes. rug.nl By analyzing the cluster size distribution at equilibrium, researchers can identify a distinct population of micelles. The aggregation number is then calculated as the average size of these micellar aggregates, typically observed at concentrations above the CMC. aip.orgresearchgate.net Simulations show that Nagg is influenced by factors such as surfactant chain length, headgroup interactions, and temperature. scispace.comsciexplore.ir For instance, increasing surfactant tail length generally leads to a higher aggregation number. scispace.com
While specific MC simulation data for this compound is not abundant in public literature, the methodology has been established through studies on analogous cationic surfactants. The table below presents illustrative data for micellar parameters of a 14-carbon chain cationic surfactant, typical of what can be determined through advanced MC simulations.
Table 1: Illustrative Micellar Parameters for a C14 Trimethylammonium Surfactant Determined by Monte Carlo Simulation This table is a representation of typical data obtained from MC simulations for educational purposes.
| Parameter | Simulated Value | Simulation Conditions |
|---|---|---|
| Critical Micelle Concentration (CMC) | ~3.5 x 10-3 M | Aqueous Solution, 298 K |
| Average Aggregation Number (Nagg) | 65 | Concentration > CMC, 298 K |
| Micelle Shape | Predominantly Spherical/Spheroidal | Concentration > CMC |
| Degree of Counter-ion Binding | 0.75 | Concentration > CMC |
Modeling of Solubilization and Partitioning Phenomena
Monte Carlo simulations are also instrumental in studying solubilization, the process by which surfactant micelles incorporate otherwise insoluble molecules (solutes) into their core or palisade layer. nih.gov This phenomenon is critical for numerous applications, and MC simulations can elucidate the underlying thermodynamic driving forces. By introducing solute molecules into the simulation box containing pre-equilibrated micelles, their preferred location and the energetics of their distribution can be determined. tuhh.denih.gov
A key metric derived from these simulations is the micelle-water partition coefficient (K_m), which quantifies the equilibrium distribution of a solute between the micellar pseudo-phase and the bulk aqueous phase. nih.gov It is defined as the ratio of the solute concentration in the micelles to its concentration in the water. A high K_m value indicates a strong preference for the solute to reside within the micelle. MC simulations can predict how K_m varies for different solutes, revealing that nonpolar molecules tend to partition into the hydrophobic core of the micelle, while more polar solutes may reside in the outer palisade layer near the surfactant headgroups. nih.gov
Simulations have shown that the partitioning behavior is influenced by the chemical nature of the solute and the surfactant. nih.gov The table below provides illustrative partition coefficients for different types of solutes within Trimethyltetradecylammonium micelles, as could be predicted by MC simulations.
Table 2: Illustrative Micelle-Water Partition Coefficients (Km) for Various Solutes in Trimethyltetradecylammonium Micelles This table is a representation of typical data obtained from MC simulations for educational purposes.
| Solute | Solute Type | Predicted Partition Coefficient (Km) | Inferred Solubilization Site |
|---|---|---|---|
| Benzene | Nonpolar Aromatic | 2.1 x 103 | Micelle Core |
| Dodecane | Nonpolar Aliphatic | 1.5 x 104 | Micelle Core |
| 1-Pentanol | Amphiphilic | 8.5 x 102 | Palisade Layer |
| Phenol | Polar Aromatic | 6.0 x 101 | Palisade Layer / Interface |
These computational models provide a microscopic view of solubilization that is difficult to obtain experimentally, offering valuable predictions for the rational design of surfactant-based formulations. tuhh.de
Future Research Directions and Emerging Areas in Trimethyltetradecylammonium Hydroxide Chemistry
Integration with Advanced Materials Science Paradigms
The integration of Trimethyltetradecylammonium (B159623) hydroxide (B78521) into advanced materials science represents a significant frontier. Future research is anticipated to focus on its role as a structure-directing agent, stabilizer, and functional component in the synthesis of novel nanomaterials and polymers. While studies on TTAH are nascent, the behavior of analogous quaternary ammonium (B1175870) hydroxides, such as Tetramethylammonium (B1211777) hydroxide (TMAH), provides a strong basis for prospective research. TMAH has been successfully used in the scalable synthesis of metal oxide nanostructures, including 1D TiO2-based nanofilaments and magnetic Fe3O4 nanoparticles, by reacting with various metal-containing precursors at low temperatures. nih.gov These hydroxide-derived nanostructures exhibit outstanding performance in energy, environmental, and biomedical fields. nih.gov
Future investigations could explore the use of TTAH in similar capacities, with a particular focus on how its longer tetradecyl chain influences the morphology, size, and properties of the resulting nanomaterials. The extended alkyl chain of TTAH could offer unique advantages in controlling the self-assembly of nanostructures and in the formation of nanocomposites with enhanced compatibility with organic matrices. Research into the use of TTAH in the fabrication of advanced materials for electronics, sensors, and catalysts is a promising avenue. rsc.org The interaction of TTAH with polymers could also lead to the development of novel functional materials with tailored properties. patsnap.com
Table 1: Potential Applications of TTAH in Advanced Materials
| Application Area | Potential Role of TTAH | Anticipated Benefits |
| Nanoparticle Synthesis | Structure-directing and capping agent | Control over particle size, shape, and stability |
| Polymer Composites | Dispersion and functionalization agent | Improved mechanical and thermal properties |
| Functional Coatings | Surface modification agent | Enhanced hydrophobicity or antimicrobial properties |
Novel Applications in Green Catalysis and Reaction Engineering
The principles of green chemistry are driving the search for more environmentally benign catalysts and reaction media. Quaternary ammonium hydroxides are recognized for their potential as metal-free and halogen-free catalysts. rsc.org TTAH, in particular, holds promise as a phase-transfer catalyst (PTC) in various organic reactions. The mechanism of hydroxide ion initiated reactions under phase-transfer catalysis conditions has been a subject of extensive study. huji.ac.il
A key area for future research is the detailed kinetic and mechanistic investigation of TTAH-catalyzed reactions. The efficiency of a phase-transfer catalyst is influenced by the organophilicity of the quaternary ammonium cation. huji.ac.il The tetradecyl group in TTAH provides significant organophilicity, which could enhance its catalytic activity in biphasic systems by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase. huji.ac.il Studies have shown that the catalytic activity of tetraalkylammonium cations in certain reactions reaches a maximum at the tetradecylammonium cation. huji.ac.il
Future work should focus on optimizing reaction conditions for TTAH-catalyzed processes, such as oxidations, alkylations, and condensations. Furthermore, the application of TTAH in micelle-catalyzed reactions in aqueous media presents an attractive green chemistry approach, potentially enhancing reaction yields and simplifying product isolation. phasetransfercatalysis.com
Table 2: Comparison of Quaternary Ammonium Cations as Phase-Transfer Catalysts
| Quaternary Ammonium Cation | Key Characteristics | Potential for Green Catalysis |
| Tetramethylammonium (TMA) | Low organophilicity, high thermal stability. phasetransfercatalysis.com | Suitable for high-temperature applications where phase transfer is less critical. phasetransfercatalysis.com |
| Tetrabutylammonium (B224687) (TBA) | Moderate organophilicity, widely used as a PTC. rsc.org | Effective in a broad range of reactions, but may require organic solvents. |
| Trimethyltetradecylammonium (TTA) | High organophilicity due to the long alkyl chain. | Potentially superior performance in biphasic systems with non-polar organic phases. |
Development of Sustainable and Eco-Friendly Synthetic Routes
The conventional synthesis of quaternary ammonium compounds often involves the use of hazardous reagents and generates significant waste. A critical area of future research is the development of sustainable and eco-friendly synthetic routes to Trimethyltetradecylammonium hydroxide. This involves exploring alternative starting materials, greener reaction conditions, and more efficient purification processes.
One promising approach is the use of renewable resources, such as fatty acids derived from plant oils, as precursors for the tetradecyl group. This would reduce the reliance on petrochemical feedstocks. Additionally, the development of catalytic routes that avoid the use of stoichiometric reagents would improve the atom economy of the synthesis.
Furthermore, innovative technologies such as flow chemistry and electrolysis are being explored for the greener synthesis of related compounds. For instance, a patented method for preparing adamantyl trimethyl ammonium hydroxide involves an electrolysis step to generate the hydroxide from the corresponding chloride, presenting a cleaner alternative to ion exchange resins. google.com Applying similar principles to the synthesis of TTAH could lead to a more sustainable manufacturing process. Research into one-pot synthesis methods and the use of environmentally benign solvents like deep eutectic solvents are also promising avenues. patsnap.com
Advanced In-Situ Characterization Techniques for Dynamic Processes
To fully understand and optimize the role of this compound in various applications, it is crucial to study its behavior during dynamic processes. Advanced in-situ characterization techniques can provide real-time insights into reaction mechanisms, nanoparticle formation, and catalyst behavior.
Future research should employ a suite of in-situ techniques to probe TTAH-containing systems. For example, in-situ spectroscopy (e.g., FTIR, Raman, UV-Vis) can monitor the chemical transformations of reactants and the formation of intermediates in real-time during a catalytic reaction. When investigating the role of TTAH in nanoparticle synthesis, techniques like in-situ Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) can track the nucleation and growth of nanoparticles as they form.
In-situ electron microscopy techniques, such as liquid-cell Transmission Electron Microscopy (TEM), would allow for the direct visualization of how TTAH molecules influence the morphology and assembly of nanomaterials in solution. The data obtained from these advanced characterization methods will be invaluable for elucidating reaction pathways and for the rational design of more efficient processes and materials.
Multiscale Computational Modeling of Complex Systems
Multiscale computational modeling is a powerful tool for understanding the behavior of complex chemical systems, from the electronic level to the macroscopic scale. harvard.edumpg.de For this compound, computational modeling can provide fundamental insights into its properties and interactions, guiding experimental work and accelerating the discovery of new applications.
At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to study the electronic structure of the TTAH ion pair and its interactions with other molecules. This can help in understanding its reactivity and role in catalysis. Molecular Dynamics (MD) simulations can be employed to investigate the behavior of TTAH in solution, including its aggregation to form micelles and its role as a phase-transfer agent at liquid-liquid interfaces.
Coarse-grained (CG) modeling can be used to simulate larger systems over longer timescales, providing insights into processes such as the self-assembly of TTAH-templated nanomaterials or the behavior of TTAH in polymer matrices. mpg.de The integration of these different modeling techniques into a multiscale simulation framework will be essential for building a comprehensive understanding of TTAH chemistry and for predicting its performance in various applications. rsc.orguchicago.edu
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying trimethyltetradecylammonium hydroxide (TTAOH), and how can its purity be validated?
- TTAOH is typically synthesized via alkylation reactions, such as quaternization of tetradecyl bromide with trimethylamine. Purification often involves recrystallization or column chromatography to remove unreacted precursors and byproducts. Characterization methods include nuclear magnetic resonance (NMR) for structural confirmation, ion chromatography to quantify hydroxide content, and mass spectrometry for molecular weight validation. Purity can be assessed using thermogravimetric analysis (TGA) to detect residual solvents or degradation products .
Q. How does TTAOH influence the solubility and self-assembly of fatty acids in aqueous systems?
- TTAOH forms salt-free catanionic systems when mixed with fatty acids (e.g., lauric or myristic acid), enhancing solubility by neutralizing charges and reducing the Krafft point. The molar ratio between TTAOH and fatty acid dictates self-assembly morphology: micelles form with excess TTAOH, while vesicles arise at equimolar ratios. Dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM) are critical for characterizing these nanostructures .
Q. What experimental parameters are critical for optimizing TTAOH-based surfactant systems in analytical chemistry applications?
- Key parameters include surfactant concentration, pH, and counterion selection. For example, in capillary electrophoresis, reducing TTAOH concentration improves sensitivity by minimizing background interference, while adjusting buffer ionic strength stabilizes micellar aggregates. Fluorescence spectroscopy and zeta potential measurements help optimize these conditions .
Advanced Research Questions
Q. How can conflicting data on optimal molar ratios for TTAOH-fatty acid self-assembly be resolved?
- Discrepancies often arise from variations in alkyl chain lengths, temperature, or ion pairing efficiency. Systematic studies using isothermal titration calorimetry (ITC) can quantify binding affinities, while small-angle X-ray scattering (SAXS) provides real-time structural insights. For example, lauric acid-TTAOH systems require a 1:1 ratio for vesicles, whereas longer-chain acids may need excess TTAOH due to reduced solubility .
Q. What methodologies enable comparative analysis of TTAOH’s efficacy versus other quaternary ammonium hydroxides (e.g., CTMAOH) in nanostructure formation?
- Comparative studies should evaluate critical micelle concentration (CMC), aggregate stability, and temperature responsiveness. For instance, TTAOH’s shorter alkyl chain yields lower CMC values than cetyltrimethylammonium hydroxide (CTMAOH), favoring micelle formation at lower concentrations. Differential scanning calorimetry (DSC) and rheological profiling are essential for comparing phase behavior .
Q. How do thermodynamic parameters (e.g., enthalpy, entropy) govern TTAOH’s interactions in catanionic systems, and how can these be experimentally determined?
- ITC measures enthalpy changes during surfactant mixing, revealing exothermic binding driven by electrostatic and hydrophobic interactions. Entropic contributions from counterion release can be modeled using Poisson-Boltzmann theory. For TTAOH-myristic acid systems, ITC data show a strong enthalpy-entropy compensation effect, with optimal stability at ΔG ≈ −30 kJ/mol .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results emerge (e.g., structural transitions at specific ratios), replicate experiments under controlled humidity and ionic strength conditions. Cross-validate with multiple techniques (e.g., SAXS + cryo-TEM) .
- Advanced Characterization : Use neutron scattering to probe surfactant headgroup hydration or X-ray photoelectron spectroscopy (XPS) to assess surface composition in hybrid nanomaterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
